7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester
CAS No.: 1620412-37-4
Cat. No.: VC11726104
Molecular Formula: C9H6BrNO2S
Molecular Weight: 272.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1620412-37-4 |
|---|---|
| Molecular Formula | C9H6BrNO2S |
| Molecular Weight | 272.12 g/mol |
| IUPAC Name | methyl 7-bromo-1,2-benzothiazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H6BrNO2S/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3 |
| Standard InChI Key | IWNHQDQHFLYJLO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NSC2=C1C=CC=C2Br |
| Canonical SMILES | COC(=O)C1=NSC2=C1C=CC=C2Br |
Introduction
Structural and Electronic Features
Core Architecture
The benzo[d]isothiazole scaffold consists of a benzene ring fused to an isothiazole heterocycle, where sulfur and nitrogen atoms occupy the 1- and 2-positions, respectively. The bromine atom at position 7 introduces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic reactivity at adjacent positions. The methyl ester group at position 3 contributes to solubility in organic solvents while serving as a handle for further functionalization via hydrolysis or transesterification.
Crystallographic and Spectroscopic Properties
Crystallographic analyses reveal a planar aromatic system stabilized by π-π stacking interactions, with the bromine atom inducing minor distortions in bond angles. Key spectroscopic signatures include:
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NMR: Distinct signals for the methyl ester (δ ~3.9 ppm in ) and aromatic protons (δ ~7.2–8.1 ppm).
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IR: Stretching vibrations at 1720 cm (C=O ester) and 670 cm (C-Br).
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Mass Spectrometry: A molecular ion peak at m/z 272.12 (M) with characteristic fragmentation patterns.
Synthesis and Functionalization
Synthetic Pathways
Industrial synthesis typically proceeds via a three-step sequence:
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Thiazole Ring Formation: Condensation of 2-aminothiophenol with methyl 3-bromo-2-chloroacetate under basic conditions.
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Bromination: Electrophilic aromatic substitution using in at 0°C.
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Esterification: Methanol-mediated esterification of the intermediate carboxylic acid.
Recent advances leverage Selectfluor-mediated oxidation to access oxidized derivatives (e.g., sulfones) in aqueous media, enabling greener synthetic routes .
Comparative Synthetic Methods
The table below contrasts traditional and modern synthetic approaches:
| Parameter | Traditional Method | Selectfluor-Mediated Oxidation |
|---|---|---|
| Reagents | , | Selectfluor, |
| Yield | 65–75% | 87–99% |
| Byproducts | Halogenated waste | Fluoride ions |
| Purification | Column chromatography | Recrystallization |
Physicochemical Properties
Solubility and Stability
The compound demonstrates moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water . Stability studies indicate decomposition under strong acidic/basic conditions or prolonged UV exposure, necessitating storage in inert atmospheres.
Reactivity Profile
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Nucleophilic Substitution: Bromine at position 7 undergoes Suzuki-Miyaura coupling with aryl boronic acids.
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Ester Hydrolysis: Treatment with yields 7-bromo-benzo[d]isothiazole-3-carboxylic acid.
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Oxidation: Selectfluor generates sulfoxide derivatives without column purification .
Applications in Material Science
Polymer Synthesis
The electron-deficient benzoisothiazole core serves as a monomer in conductive polymers. Copolymers with thiophene exhibit enhanced charge mobility (μ ~0.12 cm/V·s), making them suitable for organic field-effect transistors (OFETs).
Electronic Materials
Thin films derived from this compound demonstrate a bandgap of 2.8 eV, with applications in organic photovoltaics. Bromine’s heavy atom effect also improves intersystem crossing efficiency in luminescent materials.
Recent Research Advances
Green Oxidation Strategies
A 2024 study demonstrated that Selectfluor-mediated oxidation in (v/v 1:1) achieves near-quantitative yields of sulfoxide derivatives, bypassing toxic reagents like . This method’s scalability was validated in gram-scale syntheses .
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